In Vitro Tdp1 Enzymatic Inhibition Potency: CD00509 IC50 Value
CD00509 inhibits recombinant Tdp1 enzymatic activity with a measured IC50 of 0.71 µM (710 nM) in a biochemical gel-based assay using a 5′-tyrosyl-DNA phosphodiesterase substrate [1]. This potency distinguishes CD00509 from structurally related but weaker Tdp1 inhibitors reported elsewhere, such as compounds A13 and C13 from an indenoisoquinoline series, which exhibit Tdp1 IC50 values of 15 µM [2]. The approximately 21-fold difference in inhibitory concentration underscores the scaffold-specific nature of Tdp1 inhibition potency.
| Evidence Dimension | Tdp1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.71 µM (710 nM) |
| Comparator Or Baseline | Compounds A13 and C13 (indenoisoquinoline series Tdp1 inhibitors): IC50 = 15 µM |
| Quantified Difference | CD00509 exhibits approximately 21-fold higher potency than A13/C13 |
| Conditions | Recombinant Tdp1 protein; gel-based assay with 5′-tyrosyl-DNA phosphodiesterase substrate |
Why This Matters
Lower IC50 values translate to reduced compound consumption in enzymatic assays and potentially more robust target engagement at pharmacologically relevant concentrations, improving assay signal-to-noise ratios and reducing off-target artifacts associated with high-concentration compound exposure.
- [1] Dean, R. A., et al. (2014). Identification of a Putative Tdp1 Inhibitor (CD00509) by in Vitro and Cell-Based Assays. SLAS Discovery, 19(10), 1372–1382. View Source
- [2] Hu, D. X., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Indenoisoquinolines as Dual TOP1 and TDP1 Inhibitors. ACS Publications. View Source
